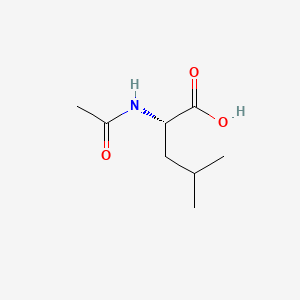

N-Acetyl-L-leucine

Vue d'ensemble

Description

C'est un composé cristallin blanc de formule moléculaire C8H15NO3 et de masse molaire 173,212 g/mol . L'acétylleucine est principalement utilisée dans le traitement du vertige et de l'ataxie cérébelleuse . Elle est également en cours de développement comme traitement potentiel pour divers troubles neurologiques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L'acétylleucine peut être synthétisée par acétylation de la leucine. Le processus implique la réaction de la leucine avec l'anhydride acétique ou le chlorure d'acétyle en présence d'une base telle que la pyridine . La réaction se produit généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à 50 °C .

Méthodes de production industrielle

Dans les milieux industriels, la production d'acétylleucine peut impliquer des méthodes plus efficaces et évolutives. Une de ces méthodes comprend l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés . La purification de l'acétylleucine est généralement réalisée par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Acetylation Process

The acetylation of L-leucine can be achieved through various synthetic methods, including:

-

Direct Acetylation : This method typically involves treating L-leucine with acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions can be optimized to achieve high yields of N-acetyl-L-leucine.

-

Continuous Flow Reactors : Recent advancements have shown that using continuous flow reactors can significantly enhance yield and reduce reaction times. For example, a study reported yields of up to 96% when employing a continuous flow reactor with optimized flow rates and temperatures .

Reaction Thermodynamics

The thermodynamic properties of this compound have been documented, showing a free energy change () of approximately 142 kJ/mol at standard conditions . This data is crucial for understanding the stability and reactivity of the compound under various conditions.

Pharmacokinetics and Metabolism

This compound exhibits distinct pharmacokinetic properties compared to its enantiomeric forms and other derivatives:

-

Transport Mechanisms : At physiological pH, this compound primarily exists as an anion due to the loss of a proton from the nitrogen atom, which enhances its transport via organic anion transporters (OAT1 and OAT3). This contrasts with L-leucine, which is a zwitterion at physiological pH .

-

Metabolic Pathways : Upon administration, this compound undergoes rapid deacetylation in vivo, converting back into L-leucine. Studies have indicated that this conversion plays a significant role in its biological activity and therapeutic effects .

Applications De Recherche Scientifique

Niemann-Pick Disease Type C

Niemann-Pick disease type C is a severe lysosomal storage disorder characterized by neurological decline. Recent clinical trials have demonstrated:

- Efficacy in Symptom Management : A Phase III randomized controlled trial showed that N-Acetyl-L-leucine significantly improved symptoms, functioning, and quality of life in patients with Niemann-Pick disease type C. The study reported statistically significant improvements in cerebellar signs and symptoms after treatment .

- Safety Profile : The compound was well-tolerated with no serious adverse events reported, establishing a favorable risk-benefit ratio for long-term use .

Traumatic Brain Injury

Research involving animal models has highlighted the potential of this compound in treating traumatic brain injury:

- Motor and Cognitive Recovery : In a controlled cortical impact model, treatment with this compound resulted in significant improvements in both motor and cognitive outcomes .

- Reduction of Neuroinflammation : The compound was effective in reducing the expression of pro-inflammatory markers, suggesting its role as a neuroprotective agent post-injury .

Ataxia-Telangiectasia

Ataxia-telangiectasia is a rare genetic disorder that leads to progressive neurological decline:

- Improvement in Ataxia Symptoms : A case study involving a child with ataxia-telangiectasia indicated that supplementation with N-acetyl-DL-leucine improved ataxia symptoms significantly over a 16-week period . The Scale for the Assessment and Rating of Ataxia score improved by 48.88%, indicating notable functional recovery.

Comparative Efficacy Table

The following table summarizes key findings from various studies on the applications of this compound across different conditions:

Mécanisme D'action

Acetylleucine exerts its effects by modulating the activity of specific transporters and enzymes. It is known to switch its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances its pharmacokinetic properties and allows for better distribution within the body . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparaison Avec Des Composés Similaires

Composés similaires

Leucine : L'acide aminé parent dont est dérivée l'acétylleucine.

N-acétyl-DL-leucine : Un mélange racémique d'énantiomères d'acétylleucine.

N-acétyl-L-leucine : L'énantiomère L de l'acétylleucine.

Unicité

L'acétylleucine est unique en son genre par sa capacité à moduler des transporteurs et des enzymes spécifiques, ce qui renforce son potentiel thérapeutique. Contrairement à la leucine, l'acétylleucine présente des propriétés pharmacocinétiques améliorées en raison de son acétylation, ce qui permet une meilleure absorption cellulaire et une meilleure distribution . De plus, les énantiomères de l'acétylleucine présentent des pharmacocinétiques différentes, ce qui met en évidence son caractère unique .

Activité Biologique

N-Acetyl-L-leucine (NALL) is an acetylated derivative of the essential amino acid leucine, which has garnered significant attention for its potential therapeutic effects, particularly in neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound is believed to exert its effects through several mechanisms:

- Transport Mechanism : this compound is primarily transported into cells via the L-type amino acid transporter (LAT1), which plays a crucial role in cellular uptake and metabolism. This transport mechanism differs from that of unmodified leucine, suggesting unique pharmacokinetic properties for NALL .

- Metabolic Pathways : Once inside the cell, this compound is metabolized into L-leucine and other metabolites, which may contribute to its neuroprotective effects. The compound has been shown to enhance mitochondrial function and ATP production, potentially addressing energy deficits in neurodegenerative conditions .

Niemann-Pick Disease Type C (NPC)

Niemann-Pick disease type C is a lysosomal storage disorder characterized by progressive ataxia and cognitive decline. This compound has been investigated for its symptomatic relief and disease-modifying potential in NPC patients:

- Clinical Trials : Two phase IIb clinical trials demonstrated that this compound significantly improved symptoms related to ataxia and cognitive function in NPC patients. The trials reported statistically significant changes in primary and secondary endpoints with no serious side effects noted .

- Case Studies : In observational studies involving 12 NPC patients, short-term treatment with N-Acetyl-DL-leucine (a racemic mixture including this compound) resulted in improved ataxia and quality of life . Furthermore, animal models have shown that both this compound and its enantiomers can delay disease progression and extend lifespan when administered pre-symptomatically .

Other Neurological Disorders

This compound has also been explored for its potential benefits in other neurological conditions:

- Traumatic Brain Injury (TBI) : Research indicates that orally administered this compound significantly improves motor and cognitive outcomes in mice following controlled cortical impact injury. The treatment reduced neuroinflammation and cell death, suggesting a promising role for NALL as a neuroprotective agent .

- Downbeat Nystagmus : Studies have shown that both enantiomers of N-acetyl-leucine can improve symptoms associated with downbeat nystagmus, a condition characterized by involuntary eye movements .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Propriétés

IUPAC Name |

2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859594 | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-15-0, 1188-21-2 | |

| Record name | Acetyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylleucine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-DL-leucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.